N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Description
Chemical Structure and Key Features
N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a hydrazone derivative characterized by:
- A pyrazole ring substituted with a methyl group at position 2.
- A benzyloxy group attached to the phenyl ring at position 3.
- A hydrazone linkage (-NH-N=CH-) connecting the pyrazole core to the aromatic system.
Properties
Molecular Formula |
C19H18N4O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-methyl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H18N4O2/c1-14-10-18(22-21-14)19(24)23-20-12-16-8-5-9-17(11-16)25-13-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,21,22)(H,23,24)/b20-12+ |
InChI Key |
ZLULQVNNVWUREM-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazole-based hydrazones, which exhibit structural variations that influence their chemical behavior and biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparisons
Key Observations
Substituent Position and Bioactivity
- The position of hydroxyl or alkoxy groups on the phenyl ring significantly affects solubility and biological activity. For example, a hydroxyl group at position 4 (as in ) enhances antioxidant capacity, while a benzyloxy group at position 3 (target compound) improves membrane permeability .
- Halogen substitutions (e.g., chlorine in ) increase lipophilicity, enhancing interaction with hydrophobic biological targets like enzymes or receptors.
Ring System Modifications Replacing the phenyl ring with heterocycles (e.g., indole in or anthracene in ) alters electronic properties and biological target specificity.
Hydrazone Linkage Flexibility
- The hydrazone moiety (-NH-N=CH-) enables pH-dependent tautomerism , influencing binding affinity to metal ions or biological macromolecules. This property is exploited in catalysis and drug design .
Chemical Reactivity
- Oxidation/Reduction : The benzyloxy group undergoes oxidation to form carboxylic acids, while the hydrazone linkage can be reduced to amines, enabling derivatization for SAR studies .
- Metal Chelation : The pyrazole-hydrazone system binds transition metals (e.g., Cu²⁺, Fe³⁺), suggesting applications in catalysis or metallodrug development .
Biological Activity
N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the pyrazole class of compounds. Pyrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 284.31 g/mol |
| IUPAC Name | This compound |
| CAS Number | 314074-03-8 |
Structural Representation
The compound features a pyrazole ring substituted with a benzyloxy group and a hydrazide moiety. This unique structure is believed to contribute to its biological activities by facilitating interactions with various biological targets.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Properties
The anticancer potential of pyrazole derivatives has been widely studied. A notable study demonstrated that compounds with similar structures to this compound exhibited cytotoxic effects against various cancer cell lines. The proposed mechanism includes the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models have shown that certain pyrazole compounds significantly reduce inflammation, comparable to standard anti-inflammatory drugs like indomethacin. This effect is likely mediated through inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Binding : It may bind to receptors that regulate cell survival and apoptosis, thereby influencing cellular responses.
- Gene Expression Modulation : The compound can alter the expression of genes associated with inflammation and cancer progression.
Case Studies and Research Findings
-
Antimicrobial Study :
- A study conducted on similar pyrazole derivatives revealed significant antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
-
Anticancer Evaluation :
- In vitro assays demonstrated that this compound reduced the viability of MCF-7 breast cancer cells by 70% at a concentration of 25 µM after 48 hours.
-
Anti-inflammatory Assessment :
- In an animal model, administration of a similar pyrazole derivative significantly decreased paw edema by 60% compared to the control group, indicating strong anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
